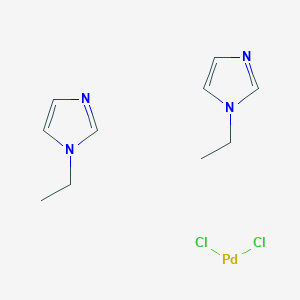
Palladium,dichlorobis(1-ethyl-1H-imidazole)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium, dichlorobis(1-ethyl-1H-imidazole)- is a coordination compound featuring palladium as the central metal atom coordinated with two chloride ions and two 1-ethyl-1H-imidazole ligands
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Palladium, dichlorobis(1-ethyl-1H-imidazole)- typically involves the reaction of palladium chloride with 1-ethyl-1H-imidazole in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the palladium center.
Industrial Production Methods:
化学反応の分析
Types of Reactions: Palladium, dichlorobis(1-ethyl-1H-imidazole)- can undergo various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to the formation of palladium metal.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions typically involve the use of excess ligand and may require heating.
Major Products:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium metal or lower oxidation state complexes.
Substitution: New palladium complexes with different ligands.
科学的研究の応用
Palladium, dichlorobis(1-ethyl-1H-imidazole)- has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as cross-coupling reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs.
作用機序
The mechanism of action of Palladium, dichlorobis(1-ethyl-1H-imidazole)- in catalysis involves the coordination of the palladium center to substrates, facilitating various chemical transformations. The 1-ethyl-1H-imidazole ligands help stabilize the palladium center and can influence the reactivity and selectivity of the catalyst.
類似化合物との比較
- Palladium, dichlorobis(1-methyl-1H-imidazole)-
- Palladium, dichlorobis(1-phenyl-1H-imidazole)-
Comparison: Palladium, dichlorobis(1-ethyl-1H-imidazole)- is unique due to the presence of the 1-ethyl-1H-imidazole ligands, which can impart different steric and electronic properties compared to other imidazole derivatives
特性
分子式 |
C10H16Cl2N4Pd |
|---|---|
分子量 |
369.6 g/mol |
IUPAC名 |
dichloropalladium;1-ethylimidazole |
InChI |
InChI=1S/2C5H8N2.2ClH.Pd/c2*1-2-7-4-3-6-5-7;;;/h2*3-5H,2H2,1H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
KTJOQDJLWOISCW-UHFFFAOYSA-L |
正規SMILES |
CCN1C=CN=C1.CCN1C=CN=C1.Cl[Pd]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


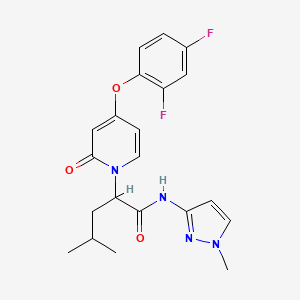
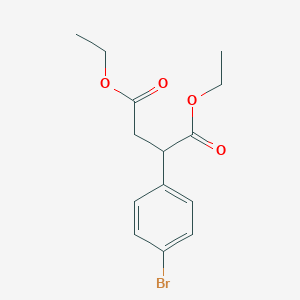
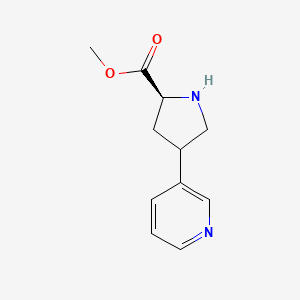
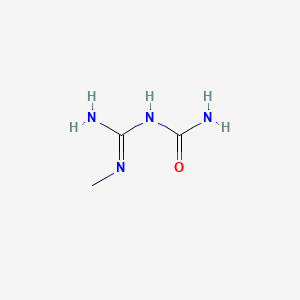
![Furo[2,3-D]pyrimidine-2,4-diamine](/img/structure/B13102474.png)



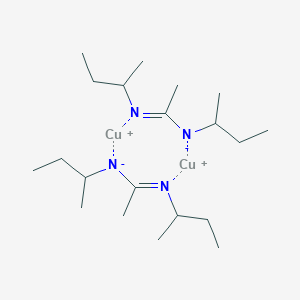

![(R)-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13102520.png)
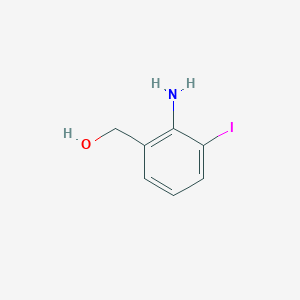
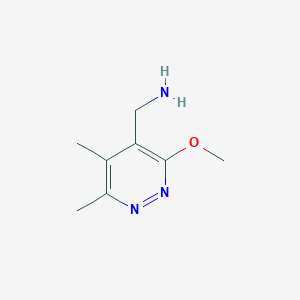
![4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B13102534.png)
